

# Invopressin Overview and Status

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Invopressin

CAS No.: 1488411-60-4

Cat. No.: S12859856

Get Quote

The table below summarizes the key characteristics and developmental status of **Invopressin** (also known as OCE-205).

Attribute	Description
Drug Type	Synthetic peptide [1]
Mechanism of Action	Vasopressin V1A receptor partial agonist [2] [3] [4]
Biological Activity (EC <sub>50</sub> )	1.0 nM (V1A receptor) [2] [3] [4]
Molecular Formula	C <sub>110</sub> H <sub>161</sub> N <sub>31</sub> O <sub>27</sub> S <sub>2</sub> [1] [2] [3]
CAS Number	1488411-60-4 [1] [2] [3]
Highest Phase of Development	Phase 2 (as of May 2025) [1]
Key Indications Under Investigation	Acute Kidney Injury, Ascites, Hepatorenal Syndrome (HRS), Fibrosis associated with End-Stage Liver Disease [1]
Safety Profile (from a Phase 1 study)	Most frequent adverse events were abdominal pain, abnormal gastrointestinal sounds, and diarrhea. Events were generally mild or moderate, with no reported cases of mesenteric ischemia [1].

## Potential Points for Comparison

To construct a meaningful comparison guide for researchers, here are key dimensions for which you can seek data on **Invopressin** and its alternatives. The available data can fill in some of these points, as indicated.

- **Receptor Selectivity:** **Invopressin** is characterized as a **V1A receptor partial agonist** [2] [3]. This is a critical differentiator. You can compare it to:
  - **V1A selective antagonists** (e.g., Relcovaptan)
  - **V2 receptor antagonists** (e.g., Tolvaptan, Conivaptan) [4]
  - **Mixed V1A/V2 antagonists** (e.g., Conivaptan) [4]
  - **Natural hormone** (Arginine Vasopressin), which acts on V1A, V2, and V1B receptors.
- **Therapeutic Application:** **Invopressin** is being studied for **cirrhosis-related complications** like refractory ascites and hepatorenal syndrome [1] [2]. This contrasts with:
  - **V2 antagonists** used for hyponatremia and autosomal dominant polycystic kidney disease.
  - **Vasopressin itself**, used in vasodilatory shock and diabetes insipidus [5] [6].
- **Pharmacological Profile:** Its action as a **partial agonist** might offer a modulated physiological effect compared to the full blockade of antagonists or the strong stimulation of the natural hormone, potentially leading to a different safety and efficacy profile [2] [3].

## Experimental Design Considerations

Since detailed protocols for **Invopressin** were not located, here is a framework for the types of control experiments essential for a rigorous comparison, based on standard pharmacological research practices.

## Functional Receptor Signaling Assays

This is fundamental for comparing mechanism of action.

- **Purpose:** To quantify and compare the potency ( $EC_{50}/IC_{50}$ ) and efficacy ( $E_{max}$ ) of **Invopressin** and its alternatives.
- **Suggested Controls:**
  - **Positive Control:** Natural vasopressin to define 100% agonist response.

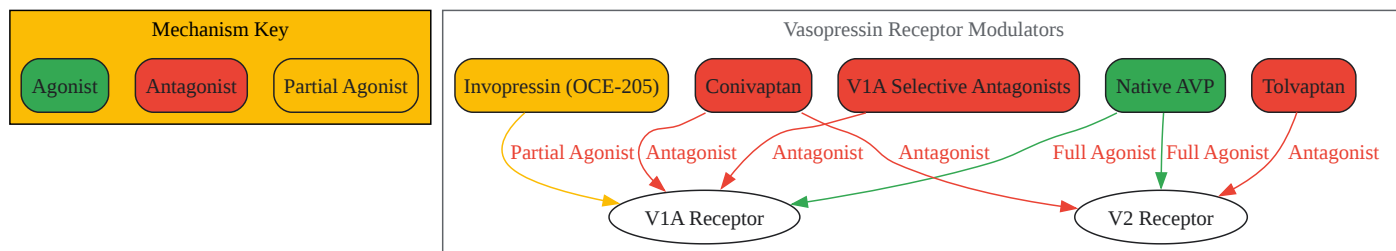
- **Negative Control:** Vehicle-only treatment to define baseline (0% response).
- **Reference Compounds:** Include approved drugs like Tolvaptan (V2 antagonist) for direct comparison [4].
- **Measured Outputs:** Second messenger levels (e.g., cAMP for V2 receptor, calcium mobilization for V1A receptor).

## In Vivo Disease Models

These experiments evaluate efficacy in a physiological context.

- **Purpose:** To test the functional impact on conditions like water balance, ascites, or kidney function.
- **Relevant Animal Models:**
  - **Brattleboro Rat:** A model of diabetes insipidus due to a lack of vasopressin, useful for studying antidiuretic effects [7].
  - **Models of Cirrhosis and Ascites:** To directly test **Invopressin**'s efficacy in its primary target indications [2].
- **Control Groups:**
  - Disease model + Vehicle
  - Disease model + **Invopressin**
  - Disease model + Relevant standard-of-care (e.g., a V2 antagonist for diuresis, non-peptide V1A agonist for splanchnic vasoconstriction).
- **Key Metrics:** Urine output and osmolality, ascites volume, systemic hemodynamics, renal function markers.

To visually summarize the competitive landscape and key differentiators of **Invopressin** based on the information found, the following diagram maps its position relative to other vasopressin pathway modulators.



Click to download full resolution via product page

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Delving into the Latest Updates on Invopressin with Synapse [synapse.patsnap.com]
2. | CAS#:1488411-60-4 | Chemsrvc Invopressin [chemsrc.com]
3. Invopressin (OCE-205) | V1A Receptor Agonist | MedChemExpress [medchemexpress.com]
4. | CAS 1488411-60-4 | AbMole BioScience | Invopressin ... Invopressin [abmole.com]
5. Effect of early adjunctive vasopressin initiation for septic ... [pmc.ncbi.nlm.nih.gov]
6. Vasopressin Market Forecast 2025-2034: Analysing Major [openpr.com]
7. Bypassing vasopressin receptor signaling pathways in ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Invopressin Overview and Status]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b12859856#invopressin-control-experiments]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)